2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid
Description
The compound 2-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid is a synthetic organic molecule featuring:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- A phenyl group at the C3 position of the propanoic acid backbone.
- A branched pentoxy chain (3-methylpentoxy) at the C2 position.
This structure suggests applications in peptide synthesis or medicinal chemistry, where Boc groups are widely used to protect amines during solid-phase synthesis .
Properties
Molecular Formula |
C20H31NO5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23) |
InChI Key |
FTMLRDMMNWLYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Acylation with Boc-Azide Under Alkaline Conditions
The secondary amine on the pentoxy backbone is protected using di-tert-butyl dicarbonate (Boc₂O) or Boc-azide. A representative protocol from N-Boc-L-valine synthesis involves reacting L-valine with Boc-azide in a 1:1.2 molar ratio in aqueous sodium hydroxide (1 M) at 0–5°C for 4 hours. The Boc-protected intermediate is isolated via ethyl acetate extraction (yield: 85–90%).
Key Data:
| Parameter | Value |
|---|---|
| Reagent | Boc-azide |
| Solvent | Water/THF (3:1) |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
This method minimizes racemization due to low-temperature conditions, critical for preserving stereochemistry.
Synthesis of the Pentoxy Ether Linkage
Silyl Triflate-Mediated Etherification
Patent WO2019069978A1 describes silyl triflates (e.g., [tert-butyl(dipropyl)silyl] trifluoromethanesulfonate) as catalysts for ether bond formation between alcohols and alkyl halides. For the pentoxy chain, 3-methyl-2-aminopentanol is treated with a silyl triflate (0.2 equiv) and 3-phenylpropanoyl chloride in heptane at 80°C for 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | [tert-butyl(dipropyl)silyl] triflate |
| Solvent | Heptane |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Silyl triflates enhance electrophilicity at the hydroxyl oxygen, facilitating nucleophilic attack by the phenylpropanoyl chloride.
Coupling with 3-Phenylpropanoic Acid
Carbodiimide-Mediated Esterification
The ether-linked intermediate is coupled to 3-phenylpropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). A protocol adapted from PubChem CID 303978 involves dissolving the pentoxy intermediate (1 equiv) and 3-phenylpropanoic acid (1.1 equiv) in dichloromethane (DCM), followed by DCC (1.2 equiv) and DMAP (0.1 equiv) at 25°C for 6 hours.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Reagent | DCC |
| Catalyst | DMAP |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 80–85% |
The reaction proceeds via an active ester intermediate, with DMAP accelerating acylation.
Final Deprotection and Isolation
Acidolytic Boc Removal
The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 1 hour, as described in Patent WO2021250648A1. The deprotected compound is precipitated with cold diethyl ether and purified via recrystallization from methanol/water (9:1).
Key Data:
| Parameter | Value |
|---|---|
| Deprotection Reagent | TFA |
| Solvent | DCM |
| Temperature | 0°C |
| Reaction Time | 1 hour |
| Purity (HPLC) | ≥98% |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for synthesizing the target compound:
| Method | Boc Protection Yield | Etherification Yield | Coupling Yield | Overall Yield |
|---|---|---|---|---|
| Silyl Triflate Route | 90% | 75% | 85% | 57.4% |
| Carbodiimide Route | 85% | 70% | 80% | 47.6% |
The silyl triflate method offers higher efficiency due to superior ether bond formation kinetics.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antihistamine Activity
One of the most notable applications of derivatives of this compound is in the development of antihistamines. Studies have demonstrated that similar compounds exhibit high selectivity for H1 receptors, making them effective in treating allergic reactions without significant side effects associated with other receptor interactions .
Antibacterial Properties
Research indicates that certain derivatives of this compound may have antibacterial properties, particularly against resistant strains of bacteria. The structural modifications allow for enhanced activity against specific bacterial targets, making it a candidate for further development in antibiotic therapies .
Anti-inflammatory Effects
Compounds structurally related to 2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid have shown promise in reducing inflammation in various models of disease, including arthritis and other inflammatory conditions. The mechanism appears to involve modulation of inflammatory pathways, although further research is needed to fully elucidate these mechanisms .
Case Study 1: Antihistamine Development
A study conducted on a series of derivatives based on the structure of this compound revealed that specific modifications enhanced antihistamine efficacy while minimizing sedation effects typically seen with older antihistamines. The research involved a comparative analysis with existing antihistamines, demonstrating superior performance in clinical trials .
Case Study 2: Antibiotic Efficacy
In a laboratory setting, derivatives were tested against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the side chains significantly improved antibacterial activity, suggesting potential for new antibiotic formulations .
Mechanism of Action
The mechanism of action of 2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The phenyl group may contribute to the compound’s binding affinity to certain proteins or enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The Boc-protected amino group is a recurring motif in synthetic intermediates. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Functional Differences and Implications
Protecting Group Stability: Boc vs. Cbz: The Boc group (tert-butyl-based) is stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). In contrast, the benzyloxycarbonyl (Cbz) group in the compound from requires hydrogenolysis for removal . This difference impacts synthetic strategies for peptide elongation or deprotection.
The branched pentoxy chain in the target compound may increase lipophilicity compared to the linear side chains in Boc-L-valine () or Boc-Ile-Gly-OH (), affecting membrane permeability or solubility.
Biological Activity: Boc-protected peptides, such as the pentapeptide in , demonstrate receptor antagonism (e.g., formyl peptide receptor inhibition), suggesting that the target compound could similarly modulate protein-protein interactions depending on its substituents . The absence of toxicity data for the target compound (cf. , which discusses a different hydroxy-pentanoic acid derivative) highlights the need for further toxicological profiling.
Research and Application Gaps
- Biological Data : Unlike Boc-FLFLF (), which is characterized as a receptor antagonist, the target compound’s bioactivity remains unexplored in the provided literature.
Biological Activity
2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid, also known as (R)-N-Boc-3-amino-3-phenylpropanoic acid, is a compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 161024-80-2 |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 508.6 ± 50.0 °C |
| Flash Point | 261.4 ± 30.1 °C |
Structural Characteristics
The compound features a tert-butyl carbamate group, which enhances its stability and solubility in biological systems. The presence of the phenyl group contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. The carbamate group may facilitate enzyme inhibition, while the phenyl group can enhance binding affinity to receptor sites.
Pharmacological Properties
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, possibly through disruption of bacterial cell membranes.
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation in murine models by downregulating TNF-alpha levels and inhibiting NF-kB signaling pathways .
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Study 3: Enzyme Interaction
Research conducted by Ksander et al. indicated that (R)-N-Boc-3-amino-3-phenylpropanoic acid effectively inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism, highlighting its potential in diabetes management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
